Cas no 41941-56-4 (8-Chloroadenosine 3',5'-Cyclic Monophosphate)

8-Chloroadenosine 3',5'-Cyclic Monophosphate 化学的及び物理的性質
名前と識別子
-
- Adenosine, 8-chloro-,cyclic 3',5'-(hydrogen phosphate)
- 8-CHLOROADENOSINE-CYCLIC -3',5'-MONOPHOSPHATE
- 8-CHLORO-CAMP
- 8-chloroadenosine 3',5'-cyclic-monophosphate
- 8-chloroadenosine 3',5'-monophosphate
- 8-chloro-cyclicadenosinemonophosphate
- 8-chlorocyclicamp
- 8-chloro-O3',O5'-hydroxyphosphoryl-adenosine
- 8-CL-CAMP
- Tocladesine
- 8-Chloroadenosine 3′,5′-monophosphate
- TOCLADESINE [USAN]
- BQ94Z7E5OR
- 8-Chloro-cyclic adenosine monophosphate
- Adenosine, 8-chloro-, cyclic 3',5'-(hydrogen phosphate)
- 8-chloro-cyclic AMP
- CN1256
- W-202723
- Tocladesine (USAN/INN)
- Q27274811
- ADENAZOLE
- CHEMBL2107085
- SCHEMBL125595
- NSC614491
- NSC-614491
- DTXSID101024678
- CN 1256
- DB13046
- (4AR,6R,7R,7AS)-6-(6-AMINO-8-CHLORO-PURIN-9-YL)-2-OXO-TETRAHYDRO-2LAMBDA*5*-FURO(3,2-D)(1,3,2)DIOXAPHOSPHININE-2,7-DIOL
- 6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
- CCRIS 846
- NSC-284751
- 41941-56-4
- UNII-BQ94Z7E5OR
- NSC 614491
- HY-123396
- 8-Chloroadenosine-cyclic-3',5'-monophosphate dihydrate
- 8-chloroadenosine 3',5'-cyclic monophosphate
- 8-Chloroadenosine-3',5'-O-monophosphate
- 8-CHLOROADENOSINE-cyclic-3',5'-MONOPHOSPHATE
- MFCD00153938
- TOCLADESINE [INN]
- NS00069841
- Tocladesine [USAN:INN:BAN]
- D06173
- NCS 614491
- ICN-1256
- (4aR,6R,7R,7aS)-6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
- 8-CHLORO-CYCLIC ADENOSINE 3',5'-MONOPHOSPHATE
- (4aR,6R,7R,7aS)-6-(6-amino-8-chloro-purin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
- AKOS040749661
- 8-Chloroadenosine 3',5'-cyclic phosphate
- 4H-Furo[3,2-d]-1,3,2-dioxaphosphorin-7-ol, 6-(6-amino-8-chloro-9H-purin-9-yl)tetrahydro-2-hydroxy-, 2-oxide, (4aR,6R,7R,7aS)-
- 8-CHLORO CYCLIC AMP
- DA-70375
- CLLFEJLEDNXZNR-UUOKFMHZSA-N
- 8-Chloroadenosine 3',5'-Cyclic Monophosphate
-
- MDL: MFCD00153938
- インチ: InChI=1S/C10H11ClN5O6P.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6;/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14);/q;+1/p-1
- InChIKey: CLLFEJLEDNXZNR-UHFFFAOYSA-N
- ほほえんだ: [Na+].NC1N=CN=C2N(C3OC4COP(OC4C3O)(=O)[O-])C(=NC=12)Cl
計算された属性
- せいみつぶんしりょう: 363.01400
- どういたいしつりょう: 363.0135478g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 10
- 重原子数: 23
- 回転可能化学結合数: 1
- 複雑さ: 532
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): -1.6
- トポロジー分子極性表面積: 155
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 2.6±0.1 g/cm3
- ふってん: 731.7±70.0 °C at 760 mmHg
- フラッシュポイント: 396.3±35.7 °C
- ようかいど: aqueous base: soluble
- PSA: 164.65000
- LogP: 0.41720
- じょうきあつ: 0.0±2.5 mmHg at 25°C
- ようかいせい: 可溶性
8-Chloroadenosine 3',5'-Cyclic Monophosphate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H303+H313+H333
- RTECS番号:AU7357552
- ちょぞうじょうけん:−20°C
8-Chloroadenosine 3',5'-Cyclic Monophosphate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00C00J-1mg |
8-CHLORO-CAMP |
41941-56-4 | 99% | 1mg |
$723.00 | 2024-05-02 | |
A2B Chem LLC | AF59091-1mg |
8-CHLORO-CAMP |
41941-56-4 | 99% | 1mg |
$635.00 | 2024-04-20 | |
Ambeed | A588161-5mg |
8-Chloro-cAMP |
41941-56-4 | 95% | 5mg |
$2299.0 | 2025-02-28 | |
TRC | C364103-2.5mg |
8-Chloroadenosine 3',5'-Cyclic Monophosphate |
41941-56-4 | 2.5mg |
$ 115.00 | 2023-04-18 | ||
A2B Chem LLC | AF59091-5mg |
8-CHLORO-CAMP |
41941-56-4 | 99% | 5mg |
$1415.00 | 2024-04-20 | |
TRC | C364103-1mg |
8-Chloroadenosine 3',5'-Cyclic Monophosphate |
41941-56-4 | 1mg |
$ 64.00 | 2023-04-18 | ||
1PlusChem | 1P00C00J-5mg |
8-CHLORO-CAMP |
41941-56-4 | 99% | 5mg |
$1616.00 | 2024-05-02 | |
Ambeed | A588161-1mg |
8-Chloro-cAMP |
41941-56-4 | 98% | 1mg |
$842.0 | 2024-07-19 |
8-Chloroadenosine 3',5'-Cyclic Monophosphate 関連文献
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
関連分類
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Purine nucleotides 3',5'-cyclic purine nucleotides
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Purine nucleotides Cyclic purine nucleotides 3',5'-cyclic purine nucleotides
8-Chloroadenosine 3',5'-Cyclic Monophosphateに関する追加情報
8-Chloroadenosine 3',5'-Cyclic Monophosphate: A Comprehensive Overview
8-Chloroadenosine 3',5'-Cyclic Monophosphate, also known by its CAS number 41941-56-4, is a bioactive compound that has garnered significant attention in the fields of pharmacology and molecular biology. This compound is a derivative of adenosine monophosphate (AMP), with a chlorine substituent at the 8-position of the purine ring. Its unique structure endows it with distinct pharmacological properties, making it a valuable tool in research and potential therapeutic applications.
The synthesis of 8-Chloroadenosine 3',5'-Cyclic Monophosphate involves several steps, including the modification of adenosine to incorporate the chlorine atom at the 8-position. This substitution is crucial as it alters the compound's physicochemical properties, enhancing its stability and bioavailability. Recent studies have explored novel synthetic methodologies to improve the yield and purity of this compound, ensuring its reliability for experimental use.
One of the most notable applications of 8-Chloroadenosine 3',5'-Cyclic Monophosphate is in the study of cellular signaling pathways. This compound acts as an analog of cyclic AMP (cAMP), a key second messenger molecule involved in various cellular processes, including gene expression, metabolism, and cell proliferation. By mimicking cAMP, 8-Chloroadenosine 3',5'-Cyclic Monophosphate can modulate protein kinase A (PKA) activity, providing researchers with a powerful tool to investigate signaling cascades in vitro and in vivo.
Recent advancements in research have highlighted the potential therapeutic benefits of 8-Chloroadenosine 3',5'-Cyclic Monophosphate. For instance, studies have demonstrated its ability to inhibit certain enzymes associated with inflammatory responses, suggesting its potential use in anti-inflammatory therapies. Additionally, preclinical trials have shown promising results in models of neurodegenerative diseases, where this compound exhibits neuroprotective effects by modulating cAMP-dependent pathways.
The pharmacokinetics and toxicity profile of 8-Chloroadenosine 3',5'-Cyclic Monophosphate have also been extensively studied. Research indicates that this compound has a favorable safety profile, with minimal adverse effects observed at therapeutic concentrations. However, further studies are required to fully understand its long-term effects and mechanisms of action in complex biological systems.
In conclusion, 8-Chloroadenosine 3',5'-Cyclic Monophosphate, CAS No. 41941-56-4, represents a significant advancement in the field of bioactive compounds. Its unique properties and versatile applications make it an invaluable tool for researchers and clinicians alike. As ongoing studies continue to uncover new insights into its mechanisms and therapeutic potential, this compound is poised to play a pivotal role in the development of innovative treatments for various diseases.
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